molecular formula C10H6F3N3O2 B2585259 2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid CAS No. 1293020-44-6

2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid

Cat. No.: B2585259
CAS No.: 1293020-44-6
M. Wt: 257.172
InChI Key: FSJGYXVJDNMKFI-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid is a high-purity chemical intermediate designed for advanced research and development. This compound features a pyridine core functionalized with a carboxylic acid at the 4-position and a 3-(trifluoromethyl)pyrazole group at the 2-position, creating a multifunctional scaffold for constructing novel molecules. The presence of the trifluoromethylpyrazole moiety is of significant interest in medicinal and agrochemical chemistry, as this group is known to enhance key properties such as metabolic stability, lipophilicity, and bioavailability in lead compounds . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to readily form amide linkages or other derivatives for library synthesis . This makes the compound a valuable building block for creating potential pharmaceutical agents , given the well-documented profile of trifluoromethylpyrazoles in anti-inflammatory and antibacterial research . Furthermore, its structural features align with those found in modern agrochemicals , including fungicides and bactericides that target devastating plant pathogens . This product is intended for use in laboratory research as a key intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-2-4-16(15-7)8-5-6(9(17)18)1-3-14-8/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJGYXVJDNMKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293020-44-6
Record name 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2,6-dichloro-4-trifluoromethylpyridine with hydrazine to form the pyrazole ring . The reaction is carried out in the presence of a palladium catalyst and sodium acetate in ethanol under a hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid exhibit potential anticancer properties. For instance, derivatives have been synthesized that target specific cancer cell lines with varying degrees of efficacy.

Case Study:
A study published in Frontiers in Chemistry evaluated several pyrazole derivatives for their cytotoxic effects on cancer cells. The results showed that certain modifications to the pyrazole ring significantly enhanced anticancer activity against breast cancer cell lines, suggesting that the trifluoromethyl group plays a crucial role in this enhancement .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit key inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Case Study:
In a study exploring various pyrazole derivatives, compounds with the trifluoromethyl substitution demonstrated superior inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Insecticidal Activity

The insecticidal properties of this compound have been explored extensively. Its derivatives have shown effectiveness against various agricultural pests.

Data Table: Insecticidal Efficacy

CompoundTarget PestConcentration (μg/ml)Lethality (%)
A1Plutella xylostella400100
B2Spodoptera frugiperda20085
C3Aphis gossypii10070

This table summarizes the lethality of different derivatives against key agricultural pests, highlighting the compound's potential as an insecticide .

Fungicidal Activity

The compound has also been studied for its fungicidal properties. Research indicates that certain derivatives can effectively control fungal pathogens affecting crops.

Case Study:
A patent describes the use of 1-methyl-3-trifluoromethyl-pyrazole-4-carboxylic acid derivatives for controlling harmful fungi in agricultural settings. The findings suggest improved efficacy at lower application rates compared to existing fungicides .

Polymerization Initiators

Recent investigations have revealed that the compound can act as an initiator in polymerization reactions, particularly in creating fluorinated polymers with enhanced thermal and chemical stability.

Case Study:
Research has demonstrated that incorporating this compound into polymer formulations significantly improves their mechanical properties and resistance to solvents .

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related analogs identified in recent literature and patents.

Structural and Functional Group Comparisons

Compound A : 4-[1-[2-[3-(Difluoromethyl)-5-methyl-pyrazol-1-yl]acetyl]-4-piperidyl]-N-tetralin-1-yl-pyridine-2-carboxamide (Patent EP, G.5.4)
  • Core Structure : Pyridine-2-carboxamide linked to a piperidine ring and a pyrazole group.
  • Substituents :
    • Pyrazole: Difluoromethyl (-CF₂H) and methyl (-CH₃) groups.
    • Additional groups: Acetyl and tetralin moieties.
  • Key Features : Larger molecular weight (~600–650 g/mol estimated) due to extended substituents. The carboxamide and acetyl groups enhance binding to hydrophobic pockets in target proteins.
Compound B : 1-(4-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
  • Core Structure : Pyrazolo[3,4-b]pyridine fused ring system.
  • Substituents :
    • 4-Fluorophenyl and phenyl groups.
    • Carboxylic acid at the 4-position.
  • The fluorophenyl group enhances electronegativity and metabolic stability.
Target Compound : 2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic Acid
  • Core Structure : Pyridine-4-carboxylic acid with a pyrazole substituent.
  • Substituents :
    • Pyrazole: Trifluoromethyl (-CF₃) group.
  • Key Features : Simpler structure (molecular weight ~288 g/mol) with a strong electron-withdrawing -CF₃ group, which may enhance binding to polar active sites in enzymes.

Key Differences and Implications

Compound B’s fused pyrazolo-pyridine core may confer greater metabolic stability but reduces synthetic accessibility compared to the target compound’s simpler structure.

Biological Activity: Compound A’s carboxamide and acetyl groups are associated with fungicidal activity via oxysterol-binding protein inhibition . Compound B’s fluorophenyl group may enhance membrane permeability, a feature absent in the target compound but partially compensated by the -CF₃ group’s lipophilicity.

Synthetic Feasibility :

  • The target compound’s simpler structure likely allows for more straightforward synthesis and scalability compared to the complex piperidine-tetralin architecture of Compound A.

Biological Activity

2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article synthesizes existing research findings on its biological activity, including anticancer, anti-inflammatory, and herbicidal properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H7_{7}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : 244.17 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50_{50} (µM)Reference
MCF70.01
NCI-H4600.03
A54926
Hep-23.25
P81517.82

The compound's mechanism of action involves the inhibition of key proteins involved in cell proliferation and survival, such as Aurora-A kinase, with reported IC50_{50} values as low as 0.16 µM for this target .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the secretion of pro-inflammatory cytokines such as TNF-α, thereby reducing inflammation in various models .

Herbicidal Activity

The herbicidal activity of this compound has also been explored. Studies show that derivatives containing the pyrazole moiety have significant herbicidal properties against various weeds, making them potential candidates for agricultural applications .

Table 2: Herbicidal Activity

CompoundTarget WeedsEfficacy (%)Reference
This compoundVarious broadleaf weeds>70

Case Studies

  • Cancer Cell Line Studies : In a study by Bouabdallah et al., various pyrazole derivatives were screened against Hep-2 and P815 cell lines, revealing significant cytotoxicity for compounds similar to this compound .
  • Inflammation Models : A study assessing the anti-inflammatory properties demonstrated that treatment with this compound significantly reduced TNF-α levels in murine models of inflammation, suggesting its potential therapeutic use in inflammatory diseases .
  • Field Trials for Herbicides : Field trials conducted to evaluate the herbicidal efficacy of this compound showed promising results against resistant weed species, indicating its potential utility in crop protection strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid, and what challenges arise in achieving regioselective pyrazole-pyridine coupling?

  • Methodology : Utilize palladium-catalyzed cross-coupling or nucleophilic aromatic substitution for pyrazole-pyridine linkage. Challenges include controlling regioselectivity due to competing reactive sites on the pyridine ring. Pre-functionalization of the pyridine (e.g., halogenation at position 2) can improve specificity. Fluorinated pyrazole precursors (e.g., 3-(trifluoromethyl)pyrazole) require anhydrous conditions to avoid hydrolysis .
  • Characterization : Confirm regiochemistry via 1^1H/19^19F NMR (distinct trifluoromethyl singlet at ~-60 ppm) and X-ray crystallography .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Safety Protocols : Avoid contact with strong acids/bases (risk of decarboxylation or decomposition) and oxidizers. Use nitrile/neoprene gloves (EN374 standard) and safety goggles with side shields. Store in airtight containers under inert gas (N2_2/Ar) at -20°C to prevent moisture absorption .
  • Decomposition Risks : Hydrolysis of the trifluoromethyl group may release HF under acidic conditions; monitor pH during experiments .

Q. What analytical techniques are critical for purity assessment and structural confirmation?

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient. Purity >95% is typical for biological assays .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion ([M-H]^- expected) and FT-IR to identify carboxylic acid C=O stretching (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How does the trifluoromethyl-pyrazole moiety influence the compound’s electronic properties and binding affinity in biological targets?

  • Electronic Effects : The -CF3_3 group is electron-withdrawing, reducing pyrazole’s pKa and enhancing π-stacking with aromatic residues in enzymes. Computational modeling (DFT) shows a 15–20% increase in binding energy compared to non-fluorinated analogs .
  • Case Study : In oxysterol-binding protein (OSBP) inhibitors, similar trifluoromethylpyrazole derivatives exhibit improved IC50_{50} values (e.g., 0.8 nM vs. 5.2 nM for non-fluorinated analogs) due to hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity, such as conflicting IC50_{50} values across studies?

  • Validation Steps :

Replicate assays under standardized conditions (e.g., ATP concentration, cell passage number).

Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).

Verify compound stability in assay buffers via LC-MS .

  • Example : Discrepancies in autophagy induction (e.g., LC3-II levels) may arise from cell-type-specific lysosomal activity; include bafilomycin A1 controls to block autophagosome degradation .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?

  • SAR Insights :

  • Pyridine Position 4 : Carboxylic acid is critical for hydrogen bonding with kinase hinge regions (e.g., mTOR). Esterification reduces activity by 10-fold .
  • Pyrazole Position 3 : Trifluoromethyl enhances metabolic stability; replacing it with -CH3_3 decreases plasma half-life from 4.2 h to 1.5 h in murine models .
    • Design Tips : Introduce substituents at pyridine position 6 (e.g., methyl, chloro) to exploit hydrophobic pockets in ATP-binding sites .

Methodological Resources

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • Tools :

  • SwissADME : Predicts logP (2.1 ± 0.3), solubility (LogS = -3.2), and CYP450 inhibition (CYP2C9 substrate).
  • AutoDock Vina : Docking scores correlate with experimental IC50_{50} (R2^2 = 0.89) for kinase targets .

Q. How can researchers mitigate off-target effects in cellular assays?

  • Approaches :

  • Proteome Profiling : Use affinity-based pulldown with biotinylated analogs and MS/MS identification.
  • CRISPR Knockout : Validate target specificity by comparing IC50_{50} in wild-type vs. gene-edited cell lines .

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